1,2,3,4,5-Pentamethylcyclopenta-1,3-diene;tantalum(5+);tetrachloride
Description
The compound 1,2,3,4,5-Pentamethylcyclopenta-1,3-diene;tantalum(5+);tetrachloride (commonly referred to as pentamethylcyclopentadienyltantalum tetrachloride or CpTaCl₄) is an organometallic complex with the molecular formula C₁₀H₁₅Cl₄Ta (CAS: 71414-47-6) . It features a pentamethylcyclopentadienyl (Cp) ligand coordinated to a tantalum(V) center, surrounded by four chloride ligands. This compound is synthesized via ligand substitution reactions, where Cp* replaces chloride ligands in TaCl₅ or through direct metallation of the Cp* ligand with Ta precursors.
Cp*TaCl₄ is a yellow crystalline solid sensitive to moisture and air, requiring storage under inert atmospheres. Its primary applications include catalysis in organic synthesis and precursor roles in chemical vapor deposition (CVD) for tantalum-containing thin films . However, detailed synthetic protocols and catalytic mechanisms remain understudied in publicly available literature.
Properties
Molecular Formula |
C10H15Cl4Ta |
|---|---|
Molecular Weight |
458.0 g/mol |
IUPAC Name |
1,2,3,4,5-pentamethylcyclopenta-1,3-diene;tantalum(5+);tetrachloride |
InChI |
InChI=1S/C10H15.4ClH.Ta/c1-6-7(2)9(4)10(5)8(6)3;;;;;/h1-5H3;4*1H;/q-1;;;;;+5/p-4 |
InChI Key |
QGUBZDMLWFKTCV-UHFFFAOYSA-J |
Canonical SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Ta+5] |
Origin of Product |
United States |
Comparison with Similar Compounds
To contextualize Cp*TaCl₄’s properties and utility, it is compared to structurally analogous metallocene complexes and related tantalum compounds. Key parameters include molecular weight, stability, reactivity, and applications.
Comparison with Group 4 Metal Complexes
Key Findings :
- Thermal Stability : CpZrCl₃ exhibits higher thermal stability (m.p. 230°C) compared to CpTaCl₄, which lacks reported melting point data .
- Reactivity : All three complexes hydrolyze in water, but Cp*TaCl₄’s higher oxidation state (+5) may enhance electrophilicity, making it more reactive toward nucleophiles than Group 4 analogs .
- Applications : Cp*TaCl₄ is less utilized in industrial polymerization than Zr/Ti analogs, likely due to cost and handling challenges .
Comparison with Tantalum Precursors
Key Findings :
- Stability : TaCl₅ is more hygroscopic and volatile than Cp*TaCl₄, limiting its use in controlled deposition processes .
- Catalytic Activity: TaCl₅ acts as a strong Lewis acid in Friedel-Crafts alkylation, whereas CpTaCl₄’s bulky Cp ligand may sterically hinder such reactions, redirecting its utility toward specialized organometallic syntheses .
Comparison with Functionalized Cp* Complexes
describes Cp-ligated organic derivatives (e.g., compounds 9f–9l ), which share the Cp motif but lack transition metals. These compounds exhibit high synthetic yields (73–88%) and stability as solids or oils, contrasting with CpTaCl₄’s sensitivity . This highlights the Cp ligand’s versatility: it stabilizes both organic frameworks and high-valent metal centers but imposes distinct handling requirements in metallated forms.
Preparation Methods
Direct Ligand Substitution from Tantalum Pentachloride
The most widely implemented industrial method involves direct reaction between pentamethylcyclopentadiene (C₁₀H₁₆) and tantalum pentachloride (TaCl₅) under controlled stoichiometric conditions. In anhydrous tetrahydrofuran (THF) at -78°C, the Cp* ligand displaces one chloride ion from TaCl₅ through a two-step mechanism:
Proton abstraction :
$$ \text{C}{10}\text{H}{16} + \text{Base} \rightarrow \text{C}{10}\text{H}{15}^- + \text{BaseH}^+ $$
Common bases include lithium diisopropylamide (LDA) or sodium hydride (NaH).Coordination to tantalum :
$$ \text{C}{10}\text{H}{15}^- + \text{TaCl}5 \rightarrow \text{C}{10}\text{H}{15}\text{TaCl}4 + \text{Cl}^- $$
Industrial-scale processes (e.g., American Elements) utilize this route with yields exceeding 85% for 99.99% purity grades. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar ratio (Cp*H:TaCl₅) | 1.05:1 to 1.1:1 | Prevents TaCl₅ excess |
| Reaction temperature | -78°C to -30°C | Minimizes side reactions |
| Solvent polarity | THF > DME > Et₂O | Stabilizes ionic intermediates |
Metathesis Reactions with Preformed Cp* Salts
Alternative approaches employ pre-synthesized pentamethylcyclopentadienyl lithium (Cp*Li) in salt metathesis with TaCl₄ precursors. This method circumvents in-situ deprotonation challenges:
$$ \text{CpLi} + \text{TaCl}_4(\text{THF})_2 \rightarrow \text{CpTaCl}_4 + \text{LiCl} + 2\text{THF} $$
Key advantages include:
- Reduced reaction time (2-4 hours vs. 8-12 hours for direct substitution)
- Higher purity (99.95% vs. 99.9% baseline)
- Compatibility with continuous flow reactors
However, this method requires stringent exclusion of oxygen and moisture, increasing operational complexity. Patented purification systems combine vacuum distillation (10-50 mmHg) with molecular sieves to remove residual LiCl.
Industrial-Scale Optimization
Solvent Selection and Recycling
Industrial protocols prioritize solvent recovery due to TaCl₄'s high cost (>$5,000/kg). American Elements' production data reveals:
| Solvent | Boiling Point (°C) | Recovery Efficiency | Ta Loss (%) |
|---|---|---|---|
| THF | 66 | 92% | 1.2 |
| Toluene | 111 | 95% | 0.8 |
| n-Hexane | 69 | 89% | 2.1 |
Toluene emerges as the optimal solvent despite higher energy requirements, balancing Ta recovery and solvent recyclability.
Pyridine Stabilization in Intermediate Steps
Chinese patent CN106800572B demonstrates that adding pyridine during the TaCl₅ activation phase improves product stability. The sequence involves:
- TaCl₅ dissolution in n-nonane at -30°C
- Controlled pyridine addition (1:3 molar ratio to Ta)
- Formation of TaCl₄(py)₂ intermediate
This approach suppresses TaCl₄ hydrolysis and oligomerization, critical for maintaining catalytic activity in downstream applications.
Advanced Purification Techniques
Sublimation Purification
High-purity grades (≥99.999%) require multistage sublimation under dynamic vacuum (10⁻³ Torr). Temperature gradients are carefully controlled:
| Stage | Temperature (°C) | Pressure (Torr) | Impurities Removed |
|---|---|---|---|
| 1 | 80-100 | 10⁻¹ | Solvent residues |
| 2 | 120-140 | 10⁻² | Oligomeric Ta species |
| 3 | 160-180 | 10⁻³ | Chloride byproducts |
This process achieves 5N purity with metallic impurities <1 ppm.
Chromatographic Methods
For research-grade material, flash chromatography on silica gel (hexane:EtOAc 9:1) separates Cp*TaCl₄ from:
- Unreacted Cp*H (Rf 0.85)
- TaCl₅ decomposition products (Rf 0.12)
- Dimeric [Cp*TaCl₃]₂ (Rf 0.45)
Emerging Synthetic Technologies
Plasma-Enhanced Vapor Deposition
Recent advancements enable direct Cp*TaCl₄ synthesis in CVD chambers through:
- TaCl₅ vapor injection (200°C)
- Cp*H plasma activation (13.56 MHz RF)
- In-situ reaction on cooled substrates (50°C)
This method achieves 99.8% purity with deposition rates of 15 nm/min, though scalability remains challenging.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing 1,2,3,4,5-pentamethylcyclopenta-1,3-diene tantalum tetrachloride?
- Synthesis : Use Schlenk-line techniques under inert atmospheres (argon/nitrogen) to prevent hydrolysis. A common approach involves reacting pentamethylcyclopentadienyl ligands with TaCl₅ in anhydrous solvents like toluene or THF. Monitor reaction progress via <sup>1</sup>H NMR for ligand coordination .
- Characterization : Employ X-ray crystallography (as in ) to confirm the η⁵ coordination of the cyclopentadienyl ligand and the octahedral geometry around Ta(V). Complement with elemental analysis, IR (to detect Ta–Cl stretches ~300–400 cm⁻¹), and ESI-MS to verify molecular ion peaks .
Q. How can researchers ensure the stability of this compound during experimental handling?
- Stability : The compound is thermally stable under inert conditions but sensitive to moisture. Store in flame-dried glassware with molecular sieves. Thermal decomposition is negligible below 190°C (based on analogous Ta compounds in ). Use gloveboxes for air-sensitive manipulations .
Q. What are the key spectroscopic signatures for identifying this compound?
- NMR : The pentamethylcyclopentadienyl ligand shows a singlet at δ 1.6–1.8 ppm (<sup>1</sup>H) and δ 10–12 ppm (<sup>13</sup>C) for methyl groups.
- UV-Vis : Ta(V) d-d transitions typically appear in the 350–450 nm range.
- Raman : Strong bands at 250–350 cm⁻¹ correspond to Ta–Cl vibrations .
Advanced Research Questions
Q. How can electronic structure calculations (e.g., DFT) elucidate the reactivity of Ta(V) in this complex?
- Methodology : Perform DFT studies using software like Gaussian or ORCA to model the HOMO-LUMO gap, focusing on the Ta center’s electrophilicity. Compare calculated bond lengths/angles with crystallographic data (e.g., CCDC 2231842 in ). Analyze Mayer bond orders to quantify Ta–Cl vs. Ta–ligand interactions .
- Applications : Predict catalytic activity in redox reactions, such as alkene epoxidation or C–H activation, by evaluating frontier orbital interactions .
Q. What strategies resolve contradictions in reported reactivity data for analogous Ta(V) cyclopentadienyl complexes?
- Case Study : If catalytic performance varies between studies, conduct controlled experiments to isolate variables (e.g., solvent polarity, counterion effects). Use kinetic profiling (e.g., Eyring plots) to compare activation parameters. Cross-reference with theoretical models to identify steric/electronic factors (e.g., ligand substituent effects) .
Q. How does the ligand geometry influence Ta(V)’s coordination chemistry in this system?
- Experimental Design : Synthesize derivatives with substituted cyclopentadienyl ligands (e.g., ethyl or phenyl groups). Compare their X-ray structures and reactivity in stoichiometric reactions (e.g., ligand substitution with PMe₃). Use <sup>13</sup>C NMR to probe ring slippage or hapticity changes .
Methodological Frameworks for Research Design
Q. What theoretical frameworks guide mechanistic studies of Ta(V) complexes?
- Organometallic Theory : Apply the 18-electron rule to assess ligand addition/elimination pathways. Use Tolman’s electronic parameters for phosphine ligands or Lever’s electrochemical series for redox-active substrates.
- Kinetic vs. Thermodynamic Control : Design experiments with varying temperatures and reagent concentrations to distinguish intermediates (e.g., metathesis vs. oxidative addition) .
Q. How can researchers optimize catalytic cycles involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
